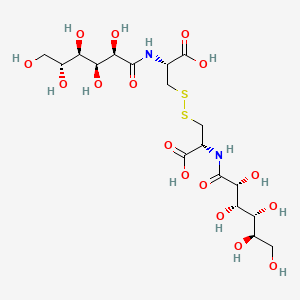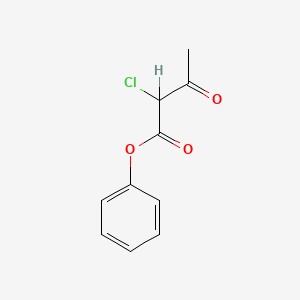
2-((Dimethoxymethylsilyl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Dimethoxymethylsilyl)oxy)benzoic acid is an organosilicon compound that features a benzoic acid moiety substituted with a dimethoxymethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethoxymethylsilyl)oxy)benzoic acid typically involves the reaction of benzoic acid with a silylating agent such as dimethoxymethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under anhydrous conditions to prevent hydrolysis of the silylating agent. The reaction can be represented as follows:
C6H5COOH+(CH3O)2SiCH3→C6H4COOSi(CH3O)2CH3+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent product quality. The use of automated systems and real-time monitoring can optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-((Dimethoxymethylsilyl)oxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The silyl ether bond can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of benzoic acid and dimethoxymethylsilane.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The benzoic acid moiety can undergo oxidation to form benzoic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) under mild conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Benzoic acid and dimethoxymethylsilane.
Substitution: Various substituted benzoic acid derivatives.
Oxidation: Benzoic acid derivatives with additional functional groups.
Scientific Research Applications
2-((Dimethoxymethylsilyl)oxy)benzoic acid has several applications in scientific research:
Materials Science:
Organic Synthesis: Employed as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during chemical reactions.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((Dimethoxymethylsilyl)oxy)benzoic acid involves the interaction of the silyl group with various molecular targets. The silyl group can protect reactive functional groups during chemical reactions, preventing unwanted side reactions. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Similar structure but lacks the silyl group, resulting in different reactivity and applications.
2-Hydroxybenzoic acid (Salicylic acid): Contains a hydroxyl group instead of a silyl group, leading to different chemical properties and uses.
2,3-Dimethoxybenzoic acid: Similar to 2,4-dimethoxybenzoic acid but with different substitution patterns on the benzene ring.
Uniqueness
2-((Dimethoxymethylsilyl)oxy)benzoic acid is unique due to the presence of the silyl group, which imparts distinct chemical properties such as increased hydrophobicity and the ability to undergo silylation reactions. This makes it valuable in applications where modification of solubility, stability, and reactivity is desired .
Properties
CAS No. |
83918-62-1 |
|---|---|
Molecular Formula |
C10H14O5Si |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-[dimethoxy(methyl)silyl]oxybenzoic acid |
InChI |
InChI=1S/C10H14O5Si/c1-13-16(3,14-2)15-9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3,(H,11,12) |
InChI Key |
IIFXBUYCOUJCGM-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(OC)OC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


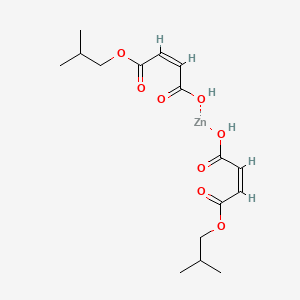
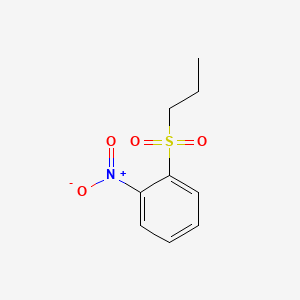

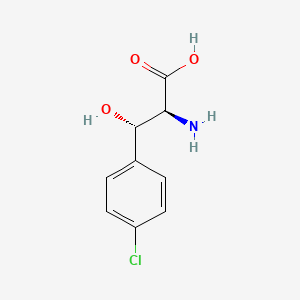

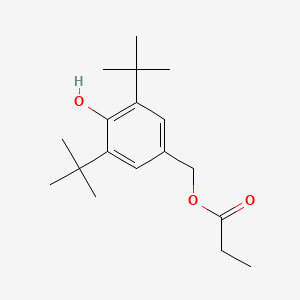
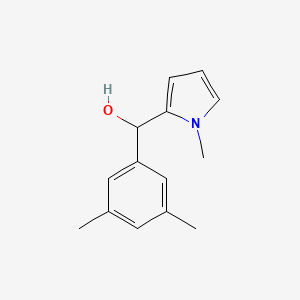
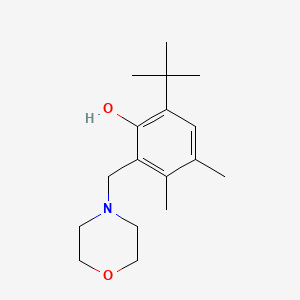

![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
